

Comprehensive Technical Guide on 3-(3-Hydroxypropyl)-2-methoxyphenol: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	3-(3-Hydroxypropyl)-2-methoxyphenol
CAS No.:	106800-29-7
Cat. No.:	B3210417

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Executive Summary

In the landscape of fine chemical intermediates, **3-(3-Hydroxypropyl)-2-methoxyphenol** (CAS: 106800-29-7) stands out as a highly versatile, 1,2,3-trisubstituted aromatic building block^[1]. Featuring a guaiacol (2-methoxyphenol) core flanked by a primary alcohol-bearing propyl chain, this compound is structurally primed for the synthesis of complex lignans, conformationally restricted catecholamines, and selective central nervous system (CNS) receptor ligands.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide details the causality behind its synthetic pathways, establishes self-validating quality control protocols, and outlines its critical role in modern drug development.

Physicochemical Profiling & Structural Analysis

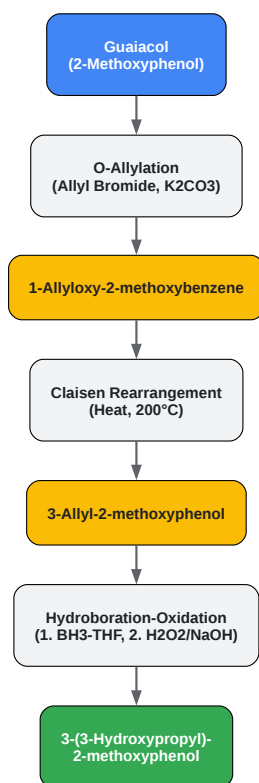
Understanding the physicochemical baseline of **3-(3-Hydroxypropyl)-2-methoxyphenol** is critical for predicting its behavior in both synthetic reactions and biological systems. The presence of both a phenolic hydroxyl and a primary aliphatic hydroxyl provides orthogonal reactivity, allowing for selective functionalization if steric and electronic environments are properly leveraged.

Table 1: Quantitative Physicochemical Properties

Property	Value / Description
Chemical Name	3-(3-Hydroxypropyl)-2-methoxyphenol
CAS Registry Number	106800-29-7[2]
Molecular Formula	C10H14O3[1]
Molecular Weight	182.22 g/mol [3]
SMILES Code	OC1=CC=CC(CCCO)=C1OC[1]
H-Bond Donors/Acceptors	2 / 3
Recommended Storage	Sealed in dry, 2-8°C[3]

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 1,2,3-trisubstituted benzenes is notoriously challenging due to steric hindrance and the risk of poly-alkylation. The most robust and regioselective approach utilizes a Claisen Rearrangement followed by Hydroboration-Oxidation.



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Fig 1: Synthetic pathway via Claisen rearrangement and hydroboration.

Step-by-Step Protocol & Causality

Step 1: Regioselective O-Allylation

- Protocol: React guaiacol (1.0 eq) with allyl bromide (1.2 eq) in acetone, using anhydrous K_2CO_3 (1.5 eq) as the base. Reflux for 8 hours.
- Causality: K_2CO_3 is deliberately selected over stronger bases like NaOH. Its mild basicity is sufficient to deprotonate the phenol (pKa ~9.9) without promoting oxidative degradation of the phenoxide ion or unwanted C-alkylation, ensuring strictly O-alkylation.

Step 2: Thermal Claisen Rearrangement

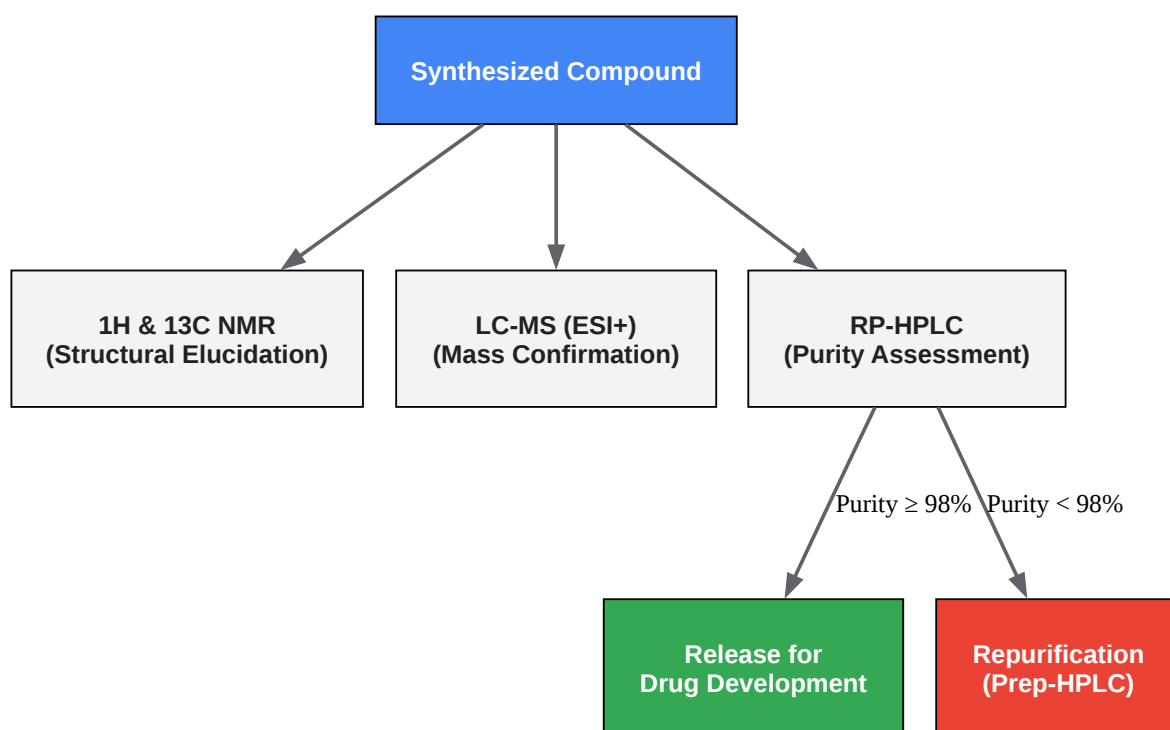
- Protocol: Dissolve the purified 1-allyloxy-2-methoxybenzene in N,N-diethylaniline and heat to 200°C for 12 hours under an argon atmosphere.
- Causality: The [3,3]-sigmatropic rearrangement is thermally driven. The allyl group migrates exclusively to the available ortho position. N,N-diethylaniline is chosen as the solvent because its high boiling point accommodates the required thermal energy, and its mild basicity prevents acid-catalyzed polymerization of the resulting phenol.
- Self-Validation: This step validates itself via FTIR spectroscopy. The successful migration is confirmed by the sudden reappearance of a broad phenolic O-H stretch at $\sim 3400\text{ cm}^{-1}$, which is entirely absent in the O-allyl ether precursor.

Step 3: Anti-Markovnikov Hydroboration-Oxidation

- Protocol: Treat 3-allyl-2-methoxyphenol with BH_3 -THF (1.1 eq) at 0°C, followed by careful addition of 30% H_2O_2 and 3M NaOH at room temperature.
- Causality: BH_3 -THF selectively attacks the less sterically hindered terminal carbon of the allyl group. While bulkier boranes (like 9-BBN) offer higher steric selectivity, BH_3 -THF is selected here for its superior atom economy and easier removal of water-soluble borate byproducts during the aqueous workup.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound for downstream drug development, a rigorous, self-validating analytical workflow must be employed.



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Fig 2: Quality control and analytical validation workflow.

Nuclear Magnetic Resonance (NMR) Profiling

Structural confirmation relies heavily on $^1\text{H-NMR}$. The presence of the intact methoxy group and the newly formed primary alcohol are the primary markers of success.

Table 2: Expected $^1\text{H-NMR}$ Spectral Data (400 MHz, CDCl_3)

Shift (ppm)	Multiplicity	Integration	Structural Assignment
6.70 - 6.85	m	3H	Aromatic protons (C4, C5, C6)
5.60	s (br)	1H	Phenolic -OH (D_2O exchangeable)
3.85	s	3H	Methoxy ($-\text{OCH}_3$)
3.65	t	2H	Aliphatic $-\text{CH}_2\text{-OH}$ (Terminal)
2.75	t	2H	Benzylic $\text{Ar-CH}_2\text{-}$
1.85	m	2H	Central aliphatic $-\text{CH}_2\text{-}$

Self-Validating RP-HPLC Protocol

- Conditions: C18 Column (250 x 4.6 mm, 5 μm); Isocratic mobile phase of 40% Acetonitrile / 60% Water with 0.1% Trifluoroacetic acid (TFA); Flow rate 1.0 mL/min; UV detection at 280 nm.
- Causality: The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl group ($\text{pK}_a \sim 9.5$). By keeping the molecule in its neutral state, we prevent secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peak shapes.

- **Self-Validation System:** The protocol validates itself prior to sample analysis via a System Suitability Test (SST). A known resolution mixture of guaiacol and the final product is injected. The analysis is programmed to automatically halt unless the resolution factor (Rs) between the two peaks is strictly > 2.0 , mathematically proving the column's resolving power is intact before any real data is collected.

Applications in Medicinal Chemistry

In drug discovery, **3-(3-Hydroxypropyl)-2-methoxyphenol** serves as a highly privileged scaffold:

- **Conformationally Restricted Catecholamines:** By converting the primary alcohol into a primary amine (via Gabriel synthesis or mesylation followed by azide reduction), researchers can generate dopamine and serotonin analogs. The methoxy group acts as a metabolic shield against rapid degradation by Catechol-O-methyltransferase (COMT).
- **Antineoplastic Lignans:** The 1,2,3-trisubstitution pattern is a core motif in podophyllotoxin analogs. The propyl chain provides the exact carbon length required to undergo oxidative cyclization, forming the lactone rings critical for tubulin-binding and topoisomerase II inhibition in oncology targets.

Handling, Stability, and Storage Protocols

Because electron-rich phenols are highly susceptible to auto-oxidation (forming deeply colored quinones), strict handling protocols are mandatory.

- **Storage:** The compound must be sealed in a dry environment and maintained at 2-8°C^[1].
- **Handling:** For long-term viability, the headspace of the storage vessel should be purged with Argon or Nitrogen prior to sealing. Solutions prepared for biological assays should be made fresh or stored at -20°C in degassed DMSO to prevent oxidative dimerization.

References

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Sources

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- 3. 106800-29-7|3-(3-Hydroxypropyl)-2-methoxyphenol|BLD Pharm [bldpharm.com]
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